N-(4-chlorophenethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
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Overview
Description
N-(4-chlorophenethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a complex organic compound characterized by its unique chemical structure. This compound features a chlorophenethyl group attached to an acetamide moiety, which is further connected to a benzofuran derivative. The presence of multiple functional groups and aromatic rings makes it a molecule of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the chlorophenethylamine and the benzofuran derivative. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the chlorophenethyl group and the acetamide moiety allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of chlorophenylacetic acid derivatives.
Reduction: Reduction of the acetamide group to an amine.
Substitution: Introduction of various functional groups at the benzofuran ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: The biological activity of this compound may be explored for its potential use as a pharmacological agent. Its interaction with biological targets could lead to the development of new drugs or therapeutic agents.
Medicine: Research into the medicinal properties of this compound could uncover its potential as an anti-inflammatory, analgesic, or antipyretic agent. Its ability to modulate biological pathways may make it a candidate for drug development.
Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-(4-chlorophenethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-chlorophenyl)formamide
4-chlorophenethyl isocyanate
2-(4-chlorophenethyl) isothiocyanate
Uniqueness: N-(4-chlorophenethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-20(2)12-15-4-3-5-17(19(15)25-20)24-13-18(23)22-11-10-14-6-8-16(21)9-7-14/h3-9H,10-13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGZWBRRCHMPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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